
The Dual Role of PCAF in Cancer Cell
Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PCAF-IN-2

Cat. No.: B11103919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
P300/CBP-associated factor (PCAF), also known as Lysine Acetyltransferase 2B (KAT2B), is a

histone acetyltransferase (HAT) belonging to the GNAT (GCN5-related N-acetyltransferase)

family. It plays a critical, yet complex, role in regulating gene expression and protein function

through the acetylation of both histone and non-histone proteins. This technical guide provides

an in-depth examination of the multifaceted role of PCAF in cancer cell proliferation, detailing

its enzymatic function, its involvement in key oncogenic and tumor-suppressive pathways, and

its potential as a therapeutic target. We present quantitative data on its functional impact,

detailed experimental protocols for its study, and visual diagrams of its core signaling pathways

to serve as a comprehensive resource for the scientific community.

Introduction: PCAF as a Transcriptional Co-
regulator
PCAF functions as a pivotal epigenetic modulator. Its primary role is to transfer an acetyl group

from acetyl-CoA to the ε-amino group of lysine residues on target proteins. This modification

neutralizes the positive charge of lysine, altering protein conformation, interaction, stability, and

localization. PCAF's targets are diverse and include core histones (primarily H3K9, H3K14) and

a multitude of non-histone proteins central to cancer biology, such as p53 and c-Myc.[1][2]
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The functional consequence of PCAF activity is highly context-dependent, varying significantly

across different cancer types. In some malignancies, PCAF acts as a tumor suppressor by

activating cell cycle checkpoints and promoting apoptosis, while in others, it functions as an

oncoprotein, driving proliferation.[3][4] This duality underscores the complexity of its regulatory

network and its importance as a subject of study in oncology.

The Dichotomous Role of PCAF in Cancer
Proliferation
PCAF's impact on cell proliferation is not uniform and is dictated by the specific cellular context

and tumor type.

PCAF as a Tumor Suppressor
In several cancers, PCAF inhibits proliferation and promotes apoptosis through the regulation

of key cell cycle components.

Gastric Cancer: PCAF has been identified as a potential tumor suppressor in gastric cancer,

where its expression is often downregulated.[4] Overexpression in gastric cancer cells

impairs the interaction between CDK4 and Cyclin D1, leading to cell cycle arrest.

Hepatocellular Carcinoma (HCC): In HCC cell lines, overexpression of PCAF induces

apoptosis and arrests cell growth. This is achieved, in part, by acetylating histone H4 and

inactivating the pro-survival AKT signaling pathway.

Esophageal Squamous Cell Carcinoma (ESCC): Overexpression of PCAF in ESCC cells

leads to an accumulation of cells in the G0/G1 phase and a corresponding decrease in the

S-phase population, effectively inhibiting DNA synthesis and the G1/S transition.

PCAF as a Promoter of Proliferation
Conversely, in other cancer types, PCAF activity is co-opted to drive cell proliferation.

Medulloblastoma and Glioblastoma: PCAF is a critical positive cofactor of the Hedgehog-Gli

signaling pathway. It interacts with the transcription factor GLI1 and increases H3K9

acetylation on the promoters of Hh target genes, which are essential for proliferation in these
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brain tumors. Depletion of PCAF in these cells leads to decreased proliferation and

increased apoptosis.

Lung Adenocarcinoma: Studies have implicated PCAF in promoting the progression of lung

adenocarcinoma through the acetylation of the histone methyltransferase EZH2.

Core Signaling Pathways Modulated by PCAF
PCAF exerts its influence on cell proliferation by directly interacting with and modifying critical

proteins in major signaling pathways.

The PCAF-c-Myc Axis: A Pro-Proliferative Interaction
The oncoprotein c-Myc is a master regulator of cell proliferation, and its activity is tightly

controlled. PCAF-mediated acetylation is a key mechanism for stabilizing the c-Myc protein.

Mechanism of Action: PCAF, along with its homolog GCN5, directly acetylates c-Myc. This

acetylation dramatically increases the stability of the c-Myc protein, extending its half-life and

thereby enhancing its transcriptional activity on pro-proliferative target genes. Studies on the

related acetyltransferase p300 have shown it can increase c-Myc's half-life by approximately

3-fold. This stabilization prevents c-Myc from undergoing ubiquitin-mediated degradation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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